1,6-Dimethyl-3,4,5,6-tetrahydroazepino[3,2-b]indol-2(1H)-one
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Overview
Description
1,6-Dimethyl-3,4,5,6-tetrahydroazepino[3,2-b]indol-2(1H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of tetrahydroazepinoindoles, which are characterized by a fused ring system incorporating an indole and an azepine ring. The compound has garnered interest due to its potential biological activities and its role as a ligand in receptor binding studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-3,4,5,6-tetrahydroazepino[3,2-b]indol-2(1H)-one typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining product quality. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and reproducibility of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-3,4,5,6-tetrahydroazepino[3,2-b]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted tetrahydroazepinoindoles with different functional groups .
Scientific Research Applications
1,6-Dimethyl-3,4,5,6-tetrahydroazepino[3,2-b]indol-2(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry studies.
Biology: It serves as a probe in biological assays to study receptor-ligand interactions and cellular signaling pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an agonist or antagonist in various biological pathways.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-3,4,5,6-tetrahydroazepino[3,2-b]indol-2(1H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist of the farnesoid X receptor (FXR), influencing lipid metabolism and cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-3-{[4-(3-morpholin-4-ylpropoxy)phenyl]carbonyl}-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate
- 8-Fluoro-1,1-dimethyl-3-{[4-(3-morpholin-4-ylpropoxy)phenyl]carbonyl}-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate
Uniqueness
1,6-Dimethyl-3,4,5,6-tetrahydroazepino[3,2-b]indol-2(1H)-one is unique due to its specific structural features and the presence of both indole and azepine rings. This unique structure contributes to its distinct biological activities and its potential as a versatile ligand in receptor binding studies .
Properties
CAS No. |
62437-94-9 |
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Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1,6-dimethyl-4,5-dihydro-3H-azepino[3,2-b]indol-2-one |
InChI |
InChI=1S/C14H16N2O/c1-15-11-7-4-3-6-10(11)14-12(15)8-5-9-13(17)16(14)2/h3-4,6-7H,5,8-9H2,1-2H3 |
InChI Key |
BNBVCUMWEUWUNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)N(C(=O)CCC2)C |
Origin of Product |
United States |
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